molecular formula C8H10N2 B150844 Benzeneethanimidamide CAS No. 5504-24-5

Benzeneethanimidamide

Cat. No.: B150844
CAS No.: 5504-24-5
M. Wt: 134.18 g/mol
InChI Key: JTNCEQNHURODLX-UHFFFAOYSA-N
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Description

Benzeneethanimidamide, also known as N-benzylacetamidine, is a chemical compound with the molecular formula C9H11N2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanimidamide can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with acetic anhydride, followed by the addition of ammonium hydroxide. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of benzylamine with acetic acid in the presence of a catalyst, such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity. The product is then isolated through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Benzeneethanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzeneethanamide using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to form benzeneethanamine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Benzeneethanamide.

    Reduction: Benzeneethanamine.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Benzeneethanimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals

Mechanism of Action

The mechanism of action of benzeneethanimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound can bind to active sites of enzymes, blocking their activity and preventing the progression of biochemical reactions. This mechanism is particularly relevant in its antimicrobial and antifungal activities .

Comparison with Similar Compounds

    Benzeneethanamide: Similar in structure but lacks the amidine group.

    Benzeneethanamine: Similar in structure but lacks the amidine group.

    N-benzylacetamide: Similar in structure but has an amide group instead of an amidine group

Uniqueness: Benzeneethanimidamide is unique due to its amidine functional group, which imparts distinct chemical and biological properties. This functional group allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking the amidine group .

Properties

IUPAC Name

2-phenylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNCEQNHURODLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203586
Record name Benzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5504-24-5
Record name Benzeneethanimidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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